Nopinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor in Natural Product Synthesis:

The unique structure of (1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one makes it a valuable precursor for the synthesis of more complex natural products. Researchers have utilized it as a starting material for the synthesis of various terpenes, a large class of natural products with diverse biological activities [].

For example, a study published in the Journal of Organic Chemistry describes the use of (1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one as a key intermediate in the synthesis of longifolene, a terpene found in many essential oils [].

Biological Activity Studies:

Fragrance Ingredient:

(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one, also known as nopinone, contributes to the woody and camphoraceous aroma of some essential oils, such as hinoki oil derived from certain cypress trees []. Researchers interested in fragrance chemistry study its role in the overall scent profile of these materials.

Nopinone is a bicyclic ketone with the chemical formula C₁₃H₁₈O. It is derived from β-pinene, a common monoterpene found in various essential oils. Nopinone is characterized by its unique structure, which includes a cyclopropane ring fused to a cyclohexane ring, making it an interesting compound for both synthetic and natural product chemistry. Its systematic name is 3-isopropenyl-6-oxoheptanal, and it has been studied for its potential applications in various fields, including organic synthesis and biological activity.

Nopinone has garnered attention for its biological properties. Research indicates that it may possess antimicrobial and antifungal activities, making it a candidate for further investigation in pharmaceutical applications. Its bioactivity is attributed to its structural features, which allow it to interact with biological targets effectively. Moreover, there are ongoing studies exploring its potential as a chiral building block in the synthesis of biologically active compounds .

The synthesis of nopinone can be achieved through various methods:

- Oxidative Cleavage: Nopinone can be synthesized from β-pinene via oxidative cleavage using potassium permanganate as an oxidant under solvent-free conditions. This method has been optimized for efficiency and environmental friendliness .

- Dihydroxylation: Another approach involves the use of osmium tetroxide (OsO₄) as a catalyst for dihydroxylation reactions, which can then lead to the formation of nopinone .

- Ball-Milling Techniques: Recent advancements have introduced solvent-free ball-milling techniques that utilize auxiliary grinding agents to facilitate the reaction between β-pinene and oxidants, yielding nopinone efficiently .

Nopinone has several applications across different fields:

- Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules due to its unique structural properties.

- Fragrance Industry: Nopinone's pleasant aroma makes it suitable for use in perfumes and flavoring agents.

- Pharmaceuticals: Its biological activity opens avenues for developing new antimicrobial or antifungal agents.

Interaction studies involving nopinone focus primarily on its reactivity with atmospheric radicals, particularly hydroxyl radicals. Understanding these interactions is crucial for assessing its environmental impact and stability in various conditions. The kinetics of these reactions have been explored to provide insights into its behavior in the atmosphere and potential degradation pathways .

Nopinone shares structural similarities with several other compounds, which can be compared based on their chemical properties and applications:

| Compound | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Camphor | Bicyclic ketone | Strong aroma, used in medicinal products | Exhibits analgesic properties |

| Menthone | Monoterpenoid ketone | Found in peppermint oil | Known for cooling sensation |

| Carvone | Monoterpenoid ketone | Characteristic minty aroma | Used extensively in flavoring |

Nopinone's uniqueness lies in its specific bicyclic structure and the presence of an isopropenyl group, which differentiates it from other similar compounds like camphor and carvone. This distinctiveness contributes to its varied applications and biological activities.

Nopinone’s discovery traces back to studies on monoterpene oxidation in the early 20th century. Initially isolated from β-pinene ozonolysis, its structure was elucidated through X-ray crystallography and NMR spectroscopy. The name “nopinone” derives from its relationship to pinene, with “nor” indicating a reduced carbon skeleton. Its stereochemistry is defined by two chiral centers, yielding enantiomers such as (1R,5S)-nopinone and (1S,5R)-nopinone.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Density | 0.981 g/mL (25°C) |

| Boiling Point | 209°C |

| Optical Rotation | [α]²⁰/D +16° (neat) |

Biogenic Origins: Relationship to β-Pinene Oxidation

Nopinone is a primary product of β-pinene oxidation. Ozonolysis cleaves the exocyclic double bond, yielding nopinone and formaldehyde, while other methods like KMnO₄ oxidation or hydrolysis of epoxides also produce it. Theoretical studies reveal that β-pinene ozonolysis proceeds via Criegee intermediates, with nopinone forming through radical recombination pathways.

Classical Criegee Mechanism

The traditional synthesis of nopinone from β-pinene relies on ozonolysis following the well-established Criegee mechanism [7] [8]. This process involves the initial formation of a primary ozonide (molozonide) through [4s + 2s] cycloaddition between ozone and the exocyclic double bond of β-pinene [9]. The molozonide subsequently undergoes rapid decomposition via a concerted cycloreversion mechanism, yielding a carbonyl fragment and a zwitterionic carbonyl oxide intermediate [9].

The theoretical investigation of β-pinene ozonolysis reveals complex reaction pathways involving multiple conformational isomers of Criegee intermediates [7]. Computational studies using density functional theory, CBS-QB3, and CASPT2 quantum chemical calculations combined with statistical kinetic RRKM/master equation analysis demonstrate that the primary ozonides give rise to two distinct, non-interconvertible conformers of the predominant Criegee intermediate (CI-1 and CI-2) [7].

Product Distribution and Selectivity

The first-principles based rate coefficient for the initial ozone attack on the exocyclic double bond exhibits slight positive temperature dependence, expressed as k(tot)T = 1.27 × 10^-22 × T^2.64 × exp(-714 K/T) cm³ molecule^-1 s^-1 [7]. Under atmospheric conditions, the predicted first-generation product distribution includes approximately 5% nopinone formation, alongside 28% hydroxyl radicals with 2-oxo-alkyl radical coproducts, 37% stabilized Criegee intermediates, 17% lactones, 10% carbon dioxide, and 3% biradical species [7].

The conformational behavior of Criegee intermediates significantly influences product selectivity. One conformer (CI-2) carries nearly half the total reaction flux but cannot undergo the conventional "hydroperoxide channel," explaining why the hydroxyl radical yield from β-pinene ozonolysis is substantially lower than that from α-pinene [7]. This mechanistic understanding provides crucial insights into optimizing reaction conditions for nopinone production.

Solvent-Free Mechanochemical Synthesis Using Ball Milling

Mechanochemical Principles and Advantages

The development of solvent-free mechanochemical synthesis represents a paradigm shift in nopinone production methodology [4] [13]. Ball milling technology utilizes mechanical energy as the primary driving force for chemical reactions, eliminating the need for conventional solvents while providing unique reaction environments that enable transformations typically unattainable through solution-based chemistry [14] [15].

Planetary ball mills operate through the acceleration of grinding balls due to rotation of grinding bowls mounted on a sun disc rotating in the opposite direction [16]. The resulting trajectories generate frictional forces and impact processes between grinding balls and bowl walls, transforming kinetic energy into thermal energy that initiates chemical reactions [16]. This mechanochemical approach proves particularly advantageous for the oxidative cleavage of β-pinene to nopinone.

Optimized Reaction Parameters

Systematic investigation of ball milling parameters has established optimal conditions for nopinone synthesis from β-pinene [4] [13]. The most effective protocol involves co-grinding 2 mmol β-pinene with 6 mmol potassium permanganate and 3.8 g aluminum oxide for 10 minutes at 450 rpm, achieving yields of 95% [4].

The choice of grinding auxiliary proves critical to reaction success. Aluminum oxide functions as both a support material and a catalyst, possessing the ability to sorb liquid reactants on its surface, making them accessible for mechanical impact [13]. The auxiliary also facilitates uniform distribution of reactants and prevents agglomeration during the milling process [17].

Ball milling parameters significantly influence reaction outcomes. The optimal configuration employs five steel or tungsten carbide balls with 10 mm diameter [16]. The rotation frequency of 450 rpm provides sufficient energy transfer without excessive heating, while the 10-minute reaction time ensures complete conversion while minimizing over-oxidation [4].

Mechanistic Considerations

The mechanochemical oxidation mechanism differs substantially from solution-phase processes. The solid-state environment promotes selective oxidation of the exocyclic double bond in β-pinene while minimizing side reactions [4]. The aluminum oxide auxiliary facilitates electron transfer processes and provides a controlled microenvironment for the oxidation reaction [17].

The absence of solvents eliminates competing solvation effects and side reactions commonly observed in solution-phase ozonolysis [4]. The mechanical energy input creates localized high-energy sites that promote bond cleavage and formation, enabling the oxidative transformation to proceed under mild conditions [16].

Catalytic Oxidation Pathways: Role of Potassium Permanganate and Alternative Oxidants

Potassium Permanganate Oxidation Mechanisms

Potassium permanganate serves as a versatile oxidant for β-pinene conversion to nopinone through multiple mechanistic pathways [5]. In aqueous or mixed solvent systems, permanganate initially induces dihydroxylation of the exocyclic double bond, followed by oxidative cleavage to yield the desired ketone product [5]. The reaction proceeds through formation of cyclic manganese ester intermediates that facilitate selective bond cleavage.

The oxidation kinetics follow first-order dependence on both permanganate and β-pinene concentrations [18]. Activation parameters derived from Arrhenius and Eyring equations reveal enthalpy of activation (ΔH‡) values of approximately 25 kJ/mol, entropy of activation (ΔS‡) of -0.22 kJ K^-1 mol^-1, and Gibbs free energy of activation (ΔG‡) of 90.5 kJ/mol [18]. The negative entropy of activation indicates an associative mechanism with an ordered transition state [18].

Alternative Oxidant Systems

Sodium periodate represents another effective oxidant for nopinone synthesis from β-pinene [19]. Periodate-mediated oxidations typically require catalytic amounts of transition metals such as ruthenium trichloride or osmium tetroxide to facilitate initial dihydroxylation [5] [19]. The NaIO4/RuCl3 system operates through a catalytic cycle involving ruthenium(VIII) and ruthenium(VI) intermediates that promote selective oxidation of the alkene functionality [19].

Selenium dioxide offers an alternative oxidation pathway, particularly effective for allylic oxidation processes [20]. The SeO2/tert-butyl hydroperoxide system provides milder reaction conditions compared to selenium dioxide alone, resulting in higher yields with reduced formation of oxidation, dehydration, and rearrangement byproducts [20]. The mechanism involves formation of peroxyseleninic acid intermediates that facilitate selective oxygen insertion at the allylic position [20].

Comparative Oxidant Evaluation

Systematic comparison of different oxidant systems reveals distinct advantages and limitations for each approach. Potassium permanganate in ball milling conditions provides the highest yields (95%) with minimal reaction time (10 minutes) and eliminates solvent requirements [4]. Solution-phase permanganate oxidation typically achieves yields of 70-85% but requires longer reaction times (2-4 hours) and elevated temperatures (50-80°C) [5].

Sodium periodate oxidation generally produces yields of 50-75% with reaction times of 3-6 hours at temperatures of 60-100°C [19]. While effective, this approach requires careful control of pH and often necessitates transition metal catalysts to achieve acceptable conversion rates [19]. Selenium dioxide oxidation provides yields of 45-65% but requires extended reaction times (4-8 hours) and elevated temperatures (80-120°C) [20].

Isomerization Techniques for Derivative Formation

Structural Rearrangement Strategies

Nopinone serves as a valuable precursor for various structural modifications through isomerization reactions [21] [22]. The bicyclic ketone structure provides multiple sites for chemical manipulation, enabling access to diverse molecular scaffolds through controlled rearrangement processes [6] [22]. These transformations prove particularly valuable in natural product synthesis and pharmaceutical development.

The most significant isomerization pathway involves cyclobutane ring opening mediated by Lewis acids [6] [22]. Treatment of nopinone with boron trifluoride diethyl ether complex in the presence of zinc acetate and acetic anhydride promotes regioselective cyclobutane cleavage followed by acetylation [6]. This transformation proceeds with minimal loss of optical integrity and provides regioselective formation of enol acetate functionality suitable for further manipulation [6].

Acid-Catalyzed Isomerization Processes

Orthoformic acid lower alkyl esters catalyze the isomerization of nopinone to isopropenylcyclohexanone derivatives [21]. This process involves initial formation of orthoester intermediates followed by acid-catalyzed ring expansion and rearrangement [21]. The reaction typically achieves yields of 70-85% and provides access to cyclohexanone derivatives with isopropenyl substituents [21].

The mechanism proceeds through protonation of the carbonyl oxygen, facilitating ring strain relief through C-C bond cleavage [21]. Subsequent rearrangement generates the expanded ring system with concomitant formation of the isopropenyl group [21]. The stereochemistry of the final product depends on the specific reaction conditions and choice of orthoformic ester [21].

Applications in Natural Product Synthesis

Nopinone isomerization techniques find extensive application in natural product synthesis, particularly in the preparation of cryptone and related compounds [22]. The synthesis of (R)-(-)-cryptone from (+)-nopinone proceeds through a five-step sequence involving cyclobutane cleavage, selective functionalization, and ring closure reactions [22]. This approach achieves an overall yield of 42% and provides access to optically pure cryptone for further synthetic elaborations [22].

The transformation of nopinone derivatives to noroxopenlanfuran demonstrates the versatility of isomerization strategies in complex molecule synthesis [22]. Starting with cryptone prepared from nopinone, the synthesis involves sequential oxidation, rearrangement, and cyclization reactions that construct the marine natural product framework [22]. This methodology confirms the absolute configuration of noroxopenlanfuran and provides a general strategy for accessing related marine metabolites [22].

Base-catalyzed isomerization processes offer complementary reactivity patterns for nopinone derivative formation [23]. These conditions typically favor different rearrangement pathways compared to acid-catalyzed processes, providing access to alternative structural motifs [23]. The choice of base, solvent, and temperature significantly influences the product distribution and selectivity of these transformations [23].

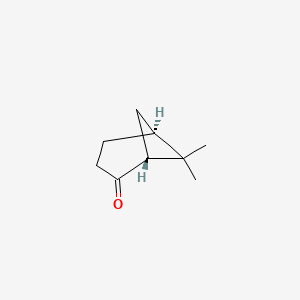

Molecular Geometry – Bicyclic Framework Analysis [1] [2]

Nopinone, formally (1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-one, is a rigid bicyclic ketone derived from the β-pinene skeleton. Single-crystal powder diffraction at 120 K reveals an ordered orthorhombic phase that replaces a high-temperature body-centred-cubic (bcc) rotator phase which solidifies below ~260 K [3].

| Parameter | 255 K (bcc, orientationally disordered) | 120 K (orthorhombic, ordered) |

|---|---|---|

| Space group | Im3̅m (bcc) | P2₁2₁2₁ [3] |

| a / Å | 7.644 (±0.001) | 17.644 1(8) |

| b / Å | – | 6.968 2(3) |

| c / Å | – | 6.527 2(3) |

| Z | 2 | 4 |

The cage retains the bicyclo[3.1.1]heptane framework of β-pinene, but the exocyclic C=C bond is replaced by the C2 carbonyl. Electronic structure calculations and gas-phase microwave spectroscopy show minimal ring puckering and two equivalent bridgehead quaternary carbons bearing the gem-dimethyl groups [4].

Spectroscopic Profiles (IR, NMR, MS) [1] [2]

| Technique | Key Observables | Experimental Data* |

|---|---|---|

| FT-IR (gas) | ν(C=O) ketone | 1740 cm⁻¹ (strong) [5] |

| ν(C-H) aliphatic | 2950–2850 cm⁻¹ (m) [6] | |

| δ(CH₂/CH₃) | 1450–1370 cm⁻¹ (m) [6] | |

| ¹H NMR (CDCl₃, 400 MHz) | Shielded aliphatic protons | 0.84 (dd, 6H, 2 × CH₃), 1.31–1.60 (m, 4H, C3/C4), 1.98–2.63 (m, 4H, C1/C5/C6) [7] |

| ¹³C NMR (CDCl₃, 101 MHz) | sp³ carbons | 21.4, 22.1, 25.2, 25.9, 32.7, 40.4, 41.2, 58.0 ppm [7] |

| C=O carbon | 214.8 ppm [7] | |

| EI-MS (70 eV) | Molecular ion | m/z 138 (10%) [8] |

| Base fragments | m/z 95 (100%), 83 (55%), 55 (40%), 93 (32%) [8] |

*Typical values from multiple laboratories; small solvent- or instrument-dependent shifts are possible.

Thermodynamic Properties – Vapor Pressure and Phase Behaviour [1] [2]

| Property (25 °C unless noted) | Value | Source |

|---|---|---|

| Molecular weight | 138.21 g mol⁻¹ | NIST [2] |

| Density (liquid) | 0.981 g cm⁻³ | Sigma-Aldrich [9] |

| Refractive index n²⁰ᴰ | 1.479 | Sigma-Aldrich [9] |

| Specific rotation [α]²⁰ᴰ (neat) | +16° | Sigma-Aldrich [9] |

| Normal boiling point | 209 °C | Sigma-Aldrich [9] |

| Clausius-derived vapor pressure | 82.1 Pa (0.62 mm Hg) | EPA EPI Suite [10] |

| Partition coefficient (octanol / air, 298 K) | 7.75 × 10⁻⁵ m³ g⁻¹ | SOA study [11] |

| Solid–solid transition | bcc rotator → orthorhombic at ≈ 240 K | X-ray [3] |

Nopinone’s moderate vapour pressure places it at the semi-volatile boundary among monoterpene oxidation products, explaining its dual presence in the gas phase and as a first-generation condensable in atmospheric secondary organic aerosol [12] [11]. The ordered–disordered transition imparts latent heat that can influence enthalpy of fusion calculations for formulation or crystallisation studies.

XLogP3

UNII

GHS Hazard Statements

H227 (66.67%): Combustible liquid [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant